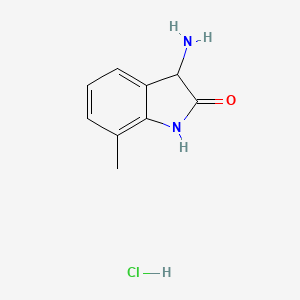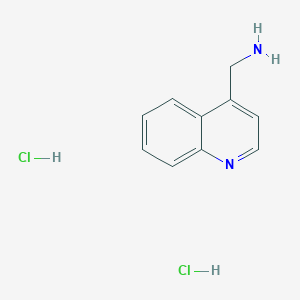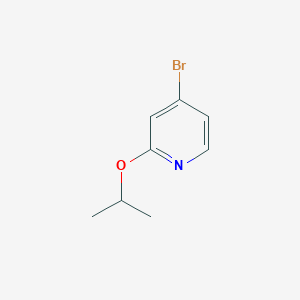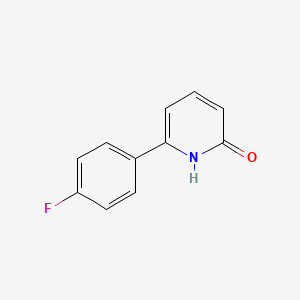
6-(4-Fluorophenyl)pyridin-2-ol
概要
説明
6-(4-Fluorophenyl)pyridin-2-ol is a compound with the molecular formula C11H8FNO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It is used as an anticonvulsant and has a role as a plant metabolite .
Molecular Structure Analysis
The molecular weight of this compound is 189.19 . The average mass is 189.186 Da and the monoisotopic mass is 189.058990 Da .Physical And Chemical Properties Analysis
The compound is sealed in dry storage at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.科学的研究の応用
Chemical Bond Activation and Catalysis
Research demonstrates the capacity of 6-(4-Fluorophenyl)pyridin-2-ol derivatives for activating both sp2 and sp3 C-H bonds. For instance, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, upon reaction with K(2)PtCl(4), undergoes cyclometalation leading to the activation of sp2 C-H bonds. This process also highlights the presence of a bifurcated agostic interaction, transitioning to activate sp3 C-H bonds, leading to a complex showcasing both sp2 and sp3 C-H bond activations. This delicate equilibrium between the two types of cyclometalations offers insights into new catalytic pathways and mechanisms (Crosby et al., 2009).
Fluorescent Sensors and Chemosensors
The structural features of this compound and its derivatives make them suitable for developing fluorescent sensors and chemosensors. A heteroatom-containing organic fluorophore, incorporating the this compound motif, has been shown to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This behavior enables its application as a fluorescent pH sensor, capable of reversible switching between emission states in response to protonation and deprotonation processes (Yang et al., 2013).
Organic Electronics and OLEDs
The electronic and photophysical properties of complexes based on this compound derivatives have been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Novel diiridium complexes with bridging pyrazolates, incorporating this compound units, have been developed. These complexes demonstrate high stability, near-unity emission quantum efficiency, and volatility suitable for OLED fabrication via vacuum thermal deposition. Their application in OLEDs has resulted in devices with superior performance, highlighting the potential of these materials in advancing display and lighting technologies (Liao et al., 2018).
Molecular Probes and Imaging
Pyridine-based fluorophores, including those derived from this compound, have been synthesized for use as molecular probes capable of high selectivity and sensitivity for metal ions like Fe3+/Fe2+. These probes have been successfully applied in imaging applications, demonstrating their utility in biological and chemical sensing contexts (Maity et al., 2018).
Safety and Hazards
6-(4-Fluorophenyl)pyridin-2-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
作用機序
- Pyrimidine derivatives, including pyridine-based compounds, have been associated with diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound. The volume of distribution and protein binding properties remain unspecified . Details regarding metabolism and excretion are lacking. The compound’s ADME properties impact its bioavailability, but specific data are not provided.
生化学分析
Biochemical Properties
6-(4-Fluorophenyl)pyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorophenyl group enhances its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the reaction. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
6-(4-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671739 | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111111-04-6 | |
| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




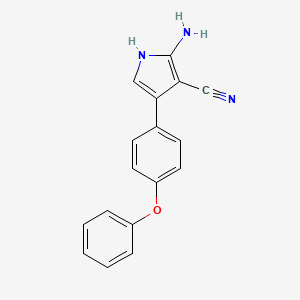
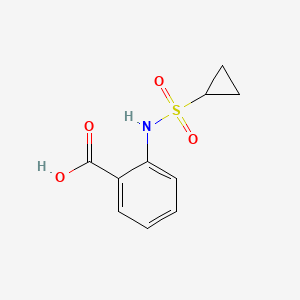
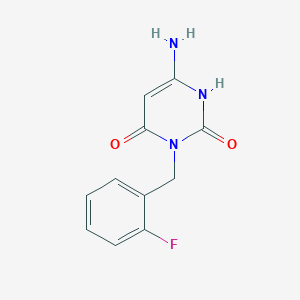

![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)


